Ac-Somatotropin (7-13) is a synthetic analog of growth hormone, specifically a fragment derived from the larger growth hormone molecule. This compound is of interest due to its potential applications in various scientific and medical fields, particularly in understanding growth mechanisms and developing therapeutic agents.
Ac-Somatotropin (7-13) is synthesized from the growth hormone peptide sequence, which is produced naturally in the pituitary gland of mammals. The synthetic version allows for controlled studies and applications without the complications associated with biological variability.
Ac-Somatotropin (7-13) falls under the category of peptide hormones and is classified as a growth hormone analog. It is specifically categorized within the broader class of somatotropins, which influence growth and metabolism.
The synthesis of Ac-Somatotropin (7-13) typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. This technique allows for the sequential addition of amino acids to a growing chain while attached to an insoluble resin.
Ac-Somatotropin (7-13) consists of a specific sequence of amino acids that correspond to residues 7 to 13 of the human growth hormone molecule. Its structure can be visualized as a linear chain of amino acids stabilized by disulfide bonds, which contribute to its functional conformation.
Ac-Somatotropin (7-13) can undergo various chemical reactions typical of peptide compounds, including hydrolysis, oxidation, and interactions with receptors.
The mechanism by which Ac-Somatotropin (7-13) exerts its effects involves binding to specific receptors on target cells, primarily in muscle and adipose tissues. This binding activates intracellular signaling pathways that lead to various physiological responses.
Ac-Somatotropin (7-13) has several scientific uses:
Ac-Somatotropin (7-13) is a synthetic heptapeptide fragment derived from the N-terminal region (residues 7–13) of human growth hormone (hGH), modified by N(α)-acetylation. The peptide corresponds to the sequence H-Phe-Pro-Thr-Ile-Pro-Leu-Ser-OH acetylated at the N-terminus, with a molecular weight of ≈856 Da and the registry number 85684-24-8 [1]. This region lacks the full tertiary structure of native somatotropin but retains conformational flexibility that allows adoption of nascent helical motifs under physiological conditions. Monoclonal antibody studies confirm that residues 44–128 of hGH contain major antigenic epitopes [5], positioning the (7-13) fragment outside primary immunodominant regions. Nevertheless, its bioactivity stems from mimicry of discontinuous interaction interfaces involved in receptor binding, particularly through hydrophobic residues (Phe¹, Ile⁴, Leu⁶) that form a core structural motif [1] [10].
Table 1: Structural Features of Ac-Somatotropin (7-13)
Characteristic | Detail |
---|---|
Amino Acid Sequence | Ac-Phe-Pro-Thr-Ile-Pro-Leu-Ser |
Molecular Weight | ≈856 Da |
Registry Number | 85684-24-8 |
Key Residues | Phe¹, Ile⁴, Leu⁶ (hydrophobic core) |
Structural Motif | Nascent helix with protease-susceptible Pro-Thr²⁻³ linkage |
Epitope Localization | Outside primary antigenic region (residues 44–128 of hGH) |
N-terminal acetylation serves as a strategic modification to enhance proteolytic stability without disrupting intrinsic bioactivity. Acetylation neutralizes the terminal amine group, rendering the peptide resistant to aminopeptidase cleavage—a dominant degradation pathway for unmodified peptides. Studies on amphiphilic self-assembling peptides demonstrate that N-terminal capping increases stability in human plasma by 30–50% over 12 hours while retaining susceptibility to target proteases like MMP-9 [3]. This stability arises from:
Table 2: Impact of Acetylation on Peptide Stability
Parameter | Non-Acetylated Peptide | Acetylated Peptide |
---|---|---|
Aminopeptidase Susceptibility | High | Negligible |
Plasma Half-life | <1 hour | >12 hours |
Critical Aggregation Concentration | Unchanged | Unchanged |
MMP-9 Cleavage Kinetics | Retained | Retained |
Structural Perturbation | Possible | Minimal |
Ac-Somatotropin (7-13) antagonizes growth hormone receptor (GHR) signaling by competitively inhibiting hGH binding at Site 1, the high-affinity interaction interface responsible for initial GHR dimerization. Native hGH uses a helix-rich domain (residues 36–51, "Site 1 mini-helix") to engage hydrophobic residues (Trp¹⁰⁴, Trp¹⁶⁹) in the GHR extracellular domain [4] [10]. The acetylated fragment mimics this helix, with Phe¹ and Ile⁴ penetrating a hydrophobic pocket near Trp¹⁰⁴, thereby disrupting GH-induced GHR dimerization. Alanine scanning reveals that helical propensity directly correlates with inhibitory potency: substitutions disrupting helix formation reduce antagonism by >70% [10]. Notably, this fragment also cross-inhibits prolactin receptors due to structural homology in lactogenic/somatotrophic binding domains [10].
Table 3: Receptor Interaction Profile of Ac-Somatotropin (7-13)
Receptor Target | Interaction Mechanism | Functional Outcome |
---|---|---|
Growth Hormone Receptor (GHR) | Competitive Site 1 binding via Phe¹/Ile⁴ | JAK2/STAT5 signaling inhibition |
Prolactin Receptor | Partial Site 1 mimicry | Signal attenuation |
Insulin-like Activity | Undefined receptor engagement | Metabolic modulation |
While native hGH undergoes natural post-translational modifications (PTMs) like disulfide bonding (Cys⁵³⁻¹⁶⁵, Cys¹⁸²⁻¹⁸⁹) to stabilize its ternary structure [2] [8], Ac-Somatotropin (7-13) incorporates synthetic PTMs to augment function:
The fragment’s lack of cysteine residues precludes disulfide-driven refolding—a limitation observed in full-length somatotropin, which cannot renature after thermal denaturation even under non-reducing conditions [2]. Synthetic acetylation thus serves as a minimal PTM to balance stability and receptor engagement.
Table 4: Natural vs. Synthetic PTMs in Somatotropin Fragments
PTM Type | Native hGH | Ac-Somatotropin (7-13) |
---|---|---|
Disulfide Bonds | 2 bonds (Cys⁵³⁻¹⁶⁵, Cys¹⁸²⁻¹⁸⁹) - critical for stability | Absent |
N-Terminal Modification | None | Acetylation - blocks degradation |
Ubiquitination Sites | Lys⁹⁹, Lys¹²² - regulate endocytosis | Not characterized |
Refolding Capacity | Irreversible denaturation | Not applicable |
CAS No.: 115268-43-4
CAS No.: 1326-83-6
CAS No.:
CAS No.:
CAS No.: 33381-42-9